

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR reference spectra for gamma-Phenyl-gamma-butyrolactone**

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## **Compound of Interest**

**Compound Name:** gamma-Phenyl-gamma-butyrolactone

**Cat. No.:** B093556

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A Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Reference Spectra of γ-Phenyl-γ-butyrolactone

## **Introduction**

In the fields of chemical research, drug development, and quality control, the unambiguous identification and characterization of molecular structures are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of γ-phenyl-γ-butyrolactone, a substituted lactone of significant interest.

This document serves as a practical reference for researchers, scientists, and drug development professionals. It offers a detailed interpretation of the NMR spectra and provides a comparative analysis with the simpler, yet structurally related, γ-butyrolactone. Furthermore, a comprehensive, step-by-step protocol for NMR sample preparation and data acquisition is included to ensure high-quality, reproducible results.

## **<sup>1</sup>H NMR Spectral Analysis of γ-Phenyl-γ-butyrolactone**

The <sup>1</sup>H NMR spectrum of γ-phenyl-γ-butyrolactone provides a wealth of information about the proton environment within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1:  $^1\text{H}$  NMR Data for  $\gamma$ -Phenyl- $\gamma$ -butyrolactone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.30-7.45	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~5.50	Triplet	1H	Methine proton ( $\gamma\text{-CH}$ )
~2.50-2.70	Multiplet	2H	Methylene protons ( $\alpha\text{-CH}_2$ )
~2.20-2.40	Multiplet	2H	Methylene protons ( $\beta\text{-CH}_2$ )

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

#### Interpretation of the $^1\text{H}$ NMR Spectrum:

The aromatic protons of the phenyl group appear as a complex multiplet in the downfield region (~7.30-7.45 ppm), which is characteristic of aromatic compounds. The integration of this signal corresponds to five protons.

The methine proton at the  $\gamma$ -position, which is adjacent to both the phenyl group and the lactone oxygen, is deshielded and appears as a triplet around 5.50 ppm. The triplet multiplicity arises from the coupling with the two adjacent  $\beta$ -methylene protons.

The  $\alpha$ -methylene protons, being adjacent to the electron-withdrawing carbonyl group, are found at approximately 2.50-2.70 ppm. These protons typically appear as a multiplet due to coupling with the  $\beta$ -methylene protons.

The  $\beta$ -methylene protons are located at around 2.20-2.40 ppm and also present as a multiplet, resulting from coupling with both the  $\alpha$ -methylene and the  $\gamma$ -methine protons.

# <sup>13</sup>C NMR Spectral Analysis of $\gamma$ -Phenyl- $\gamma$ -butyrolactone

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Data for  $\gamma$ -Phenyl- $\gamma$ -butyrolactone

Chemical Shift ( $\delta$ ) ppm	Assignment
~177	Carbonyl carbon (C=O)
~140	Quaternary aromatic carbon (C-ipso)
~129	Aromatic carbons (C-ortho, C-meta)
~126	Aromatic carbon (C-para)
~82	Methine carbon ( $\gamma$ -CH)
~30	Methylene carbon ( $\alpha$ -CH <sub>2</sub> )
~29	Methylene carbon ( $\beta$ -CH <sub>2</sub> )

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Interpretation of the <sup>13</sup>C NMR Spectrum:

The carbonyl carbon of the lactone is the most deshielded, appearing at approximately 177 ppm. The aromatic carbons of the phenyl group are observed in the range of 126-140 ppm. The ipso-carbon (the carbon attached to the lactone ring) is found at the downfield end of this range (~140 ppm). The methine carbon at the  $\gamma$ -position, bonded to the oxygen atom, is located around 82 ppm. The two methylene carbons of the lactone ring,  $\alpha$  and  $\beta$  to the carbonyl group, appear at approximately 30 ppm and 29 ppm, respectively.

## Comparative Analysis: $\gamma$ -Phenyl- $\gamma$ -butyrolactone vs. $\gamma$ -Butyrolactone

A comparison with the parent compound,  $\gamma$ -butyrolactone (GBL), highlights the influence of the phenyl substituent on the NMR spectra.

Table 3:  $^1\text{H}$  NMR Data for  $\gamma$ -Butyrolactone in  $\text{CDCl}_3$  at 400 MHz[1][2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.35	Triplet	2H	Methylene protons ( $\gamma\text{-CH}_2$ )
2.48	Triplet	2H	Methylene protons ( $\alpha\text{-CH}_2$ )
2.28	Quintet	2H	Methylene protons ( $\beta\text{-CH}_2$ )

Table 4:  $^{13}\text{C}$  NMR Data for  $\gamma$ -Butyrolactone in  $\text{CDCl}_3$ [3][4][5]

Chemical Shift ( $\delta$ ) ppm	Assignment
177.7	Carbonyl carbon ( $\text{C=O}$ )
69.1	Methylene carbon ( $\gamma\text{-CH}_2$ )
27.9	Methylene carbon ( $\alpha\text{-CH}_2$ )
22.3	Methylene carbon ( $\beta\text{-CH}_2$ )

#### Key Differences:

- $^1\text{H}$  NMR: The most significant difference is the presence of the aromatic signals in the spectrum of  $\gamma$ -phenyl- $\gamma$ -butyrolactone. Furthermore, the  $\gamma$ -protons in GBL are a triplet at 4.35 ppm, whereas the single  $\gamma$ -proton in the phenyl-substituted compound is shifted downfield to  $\sim$ 5.50 ppm due to the deshielding effect of the adjacent phenyl ring.
- $^{13}\text{C}$  NMR: The phenyl group introduces several signals in the aromatic region of the  $^{13}\text{C}$  NMR spectrum of  $\gamma$ -phenyl- $\gamma$ -butyrolactone. The  $\gamma$ -carbon in the phenyl-substituted lactone is a

methine carbon and is significantly downfield (~82 ppm) compared to the methylene  $\gamma$ -carbon in GBL (~69.1 ppm) due to the substitution with the phenyl group.

## Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial.

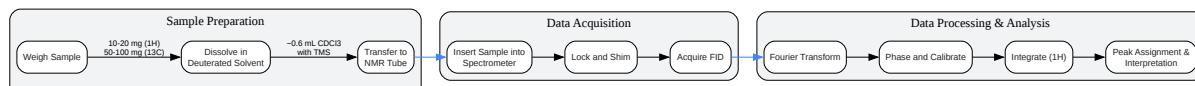
Step-by-Step Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of the  $\gamma$ -phenyl- $\gamma$ -butyrolactone sample for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[6][7]
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS to the vial.
  - Gently swirl the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine, ensuring the correct depth using the instrument's depth gauge.
  - Place the sample in the NMR spectrometer.
- Data Acquisition:
  - Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
  - $^1\text{H}$  NMR Acquisition:

- Set the spectral width to approximately 16 ppm, centered around 6 ppm.
- Use a 30-degree pulse angle.
- Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
  - Use a 45-degree pulse angle with proton decoupling.
  - Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) as the  $^{13}\text{C}$  nucleus is less sensitive.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the spectrum to obtain a flat baseline.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$  NMR.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Perform peak picking to identify the chemical shifts of all signals.

## Workflow for NMR Analysis

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

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Caption: A generalized workflow for acquiring and analyzing NMR spectra of small molecules.

## Conclusion

This guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of  $\gamma$ -phenyl- $\gamma$ -butyrolactone, offering a valuable resource for its identification and characterization. The comparative analysis with  $\gamma$ -butyrolactone effectively demonstrates the impact of phenyl substitution on the NMR chemical shifts. By following the detailed experimental protocol, researchers can acquire high-quality, reliable NMR data, which is fundamental for accurate structural elucidation and for advancing research and development in the chemical and pharmaceutical sciences.

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